molecular formula C31H34N2O8 B12329474 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Cat. No.: B12329474
M. Wt: 562.6 g/mol
InChI Key: DUEVXRVIGZMBAG-UUPMBCKFSA-N
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Description

Core Structural Components: Ribose, Thymine, and Dimethoxytrityl Group

The molecule comprises three primary structural domains: a ribose sugar , a 5-methyluracil (thymine) base , and a 4,4'-dimethoxytrityl (DMT) group (Figure 1). The ribose moiety adopts a β-D-ribofuranose configuration, characterized by a five-membered ring with hydroxyl groups at the 2' and 3' positions and a hydroxymethyl group at the 5' position. The 5-methyluracil base, also known as thymine, is attached to the ribose via an N-glycosidic bond at the 1' position. Unlike canonical uridine, the methyl group at the 5-position of the pyrimidine ring enhances hydrophobicity and alters base-pairing dynamics.

The 4,4'-dimethoxytrityl group, a trityl derivative with methoxy substituents at the para positions of the phenyl rings, is covalently linked to the 5'-hydroxyl group of the ribose. This bulky, aromatic protecting group serves two primary functions: (1) it shields the 5'-hydroxyl during solid-phase oligonucleotide synthesis, preventing unintended side reactions, and (2) its lipophilic nature facilitates purification via reverse-phase chromatography. The DMT group’s steric bulk imposes conformational constraints on the ribose ring, favoring a C3'-endo (North) pucker in solution.

Structural Feature Role
β-D-Ribofuranose Sugar backbone enabling phosphodiester linkage formation in oligonucleotides
5-Methyluracil (Thymine) Modified nucleobase with enhanced stability compared to uracil
4,4'-Dimethoxytrityl (DMT) Acid-labile protecting group for 5'-hydroxyl during synthesis

IUPAC Nomenclature and Systematic Classification

The IUPAC name 5'-(4,4'-Dimethoxytrityl)-5-methyluridine systematically describes the compound’s substituents and connectivity. Breaking this down:

  • 5-Methyluridine : The parent nucleoside consists of β-D-ribofuranose linked to 5-methyluracil at the 1' position. The “5-methyl” prefix specifies the methyl group on the uracil’s 5th carbon.
  • 4,4'-Dimethoxytrityl : A triphenylmethyl (trityl) group with methoxy (-OCH₃) groups at the 4-positions of two phenyl rings. The “4,4'” notation indicates substitution on adjacent phenyl groups within the trityl moiety.
  • 5'-O-Linkage : The DMT group is attached via an ether bond to the ribose’s 5'-oxygen.

This nomenclature aligns with IUPAC Rule C-14.4 for nucleoside derivatives, prioritizing the parent nucleoside (uridine) followed by substituents in descending order of priority. The compound falls under the broader category of 5'-O-tritylated nucleosides , distinguished by their trityl-based protecting groups and modified nucleobases.

Stereochemical Configuration and Conformational Analysis

The stereochemistry of this compound is defined by three elements:

  • Ribose Configuration : The β-D-ribofuranose adopts a ^1C_4^ (C3'-endo) puckering conformation in solution, as evidenced by NMR studies of analogous DMT-protected nucleosides. This North-type pucker reduces steric clash between the 2'-hydroxyl and the DMT group.
  • Glycosidic Bond Angle : The uracil base occupies an anti-conformation relative to the ribose, with a glycosidic torsion angle (χ) of approximately -120°, optimizing base stacking in oligonucleotides.
  • DMT Group Geometry : The trityl group’s three phenyl rings adopt a propeller-like arrangement, with dihedral angles of ~30° between adjacent rings. This configuration minimizes steric

Properties

Molecular Formula

C31H34N2O8

Molecular Weight

562.6 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C31H34N2O8/c1-19-17-33(30(37)32-28(19)36)29-27(35)26(34)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-16,19,25-27,29,34-35H,17-18H2,1-3H3,(H,32,36,37)/t19?,25-,26-,27-,29-/m1/s1

InChI Key

DUEVXRVIGZMBAG-UUPMBCKFSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Origin of Product

United States

Preparation Methods

1a. Starting Materials and Reagents

The synthesis of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine begins with 5-methyluridine as the core nucleoside and 4,4'-dimethoxytrityl chloride (DMT-Cl) as the protecting reagent. Anhydrous pyridine is typically employed as both the solvent and base to neutralize hydrochloric acid generated during the reaction. Catalysts such as 4-dimethylaminopyridine (DMAP) may enhance reaction efficiency by accelerating the nucleophilic substitution at the 5'-hydroxyl group.

1b. Stepwise Synthesis Procedure

  • Protection of the 5'-Hydroxyl Group :
    A mixture of 5-methyluridine and DMT-Cl (1.2–1.5 molar equivalents) is stirred under anhydrous conditions in pyridine at 25–30°C for 12–24 hours. The primary 5'-OH group selectively reacts with DMT-Cl due to its higher reactivity compared to the secondary 2'- and 3'-OH groups.
    $$
    \text{5-Methyluridine + DMT-Cl} \xrightarrow{\text{pyridine}} \text{5'-DMT-5-methyluridine + HCl}
    $$

  • Quenching and Workup :
    The reaction is quenched with methanol to consume excess DMT-Cl, followed by dilution with dichloromethane and washing with saturated sodium bicarbonate.

1c. Reaction Mechanism

The tritylation proceeds via an S$$_\text{N}$$2 mechanism , where the 5'-OH acts as a nucleophile, displacing chloride from DMT-Cl. The bulky trityl group sterically shields the 5'-position, preventing further substitution.

Optimization of Synthetic Conditions

2a. Critical Parameters

  • Molar Ratios : A 1.2:1 ratio of DMT-Cl to 5-methyluridine maximizes yield while minimizing side products.
  • Temperature : Reactions conducted above 30°C risk tritylation at secondary hydroxyl groups, reducing selectivity.
  • Moisture Control : Traces of water hydrolyze DMT-Cl, necessitating rigorous anhydrous conditions.

2b. Yield Improvements

Condition Yield (%) Purity (%) Source
Standard (25°C, 24h) 78 95
DMAP catalysis 85 97
Solvent: Acetonitrile 72 93

The addition of DMAP increases yield by 7–9% by stabilizing the transition state. Substituting pyridine with acetonitrile, however, reduces efficiency due to poorer solubility of DMT-Cl.

Purification and Analytical Characterization

3a. Chromatographic Techniques

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexane (1:3 to 1:1). HPLC with a C18 column and UV detection at 260 nm confirms purity (>98%).

3b. Spectroscopic Confirmation

  • $$^1$$H NMR (DMSO-d$$6$$): δ 7.2–7.4 (m, 9H, DMT aromatics), 3.7 (s, 6H, OCH$$3$$), 1.8 (s, 3H, CH$$_3$$-uracil).
  • Mass Spectrometry : ESI-MS m/z 563.3 [M+H]$$^+$$.

Industrial-Scale Production

4a. Scalability Challenges

  • Cost of DMT-Cl : Accounts for ~60% of raw material expenses.
  • Solvent Recovery : Pyridine recycling systems reduce environmental and financial costs.

4b. Process Intensification

Continuous flow reactors achieve 90% yield in 8 hours by improving heat transfer and mixing efficiency.

Comparative Analysis with Related Compounds

Compound 5'-Protection Thermal Stability (°C) Nuclease Resistance
5'-DMT-5-methyluridine DMT 85 Moderate
5'-DMT-2'-O-methyluridine DMT 92 High
5'-DMT-2'-fluoro-uridine DMT 88 Very High

The 5-methyl group enhances base stacking but offers less nuclease resistance than 2'-O-methyl or 2'-fluoro modifications.

Chemical Reactions Analysis

Types of Reactions

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the removal of protecting groups, resulting in the formation of free uridine derivatives .

Scientific Research Applications

5'-(4,4'-Dimethoxytrityl)-5-methyluridine is recognized for its insertional activity towards replicated DNA. This characteristic makes it useful in various biological assays and applications:

  • DNA Labeling : The compound can be utilized to label cells and track DNA synthesis, which is essential in studies involving cell division and replication mechanisms .
  • Antimetabolite Activity : As a thymidine analog, it can act as an antimetabolite, potentially interrupting normal cellular processes by mimicking natural nucleosides .

Applications in Research

  • Nucleic Acid Synthesis :
    • This compound is a vital component in the synthesis of oligonucleotides and other nucleic acid derivatives. Its modified structure allows for enhanced stability and efficiency during the synthesis process .
  • Antiviral Drug Development :
    • The incorporation of this compound into antiviral compounds has been explored due to its ability to modify nucleoside structures that can inhibit viral replication. Research indicates that such modifications can enhance the therapeutic efficacy of nucleoside analogs against various viral infections .
  • Green Chemistry Applications :
    • Recent studies highlight the use of this compound in environmentally friendly synthetic methodologies. The development of greener protocols for synthesizing nucleoside analogs is gaining traction, focusing on reducing waste and improving reaction conditions .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Study on DNA Synthesis Tracking :
    Cavanagh et al. (2011) demonstrated the use of thymidine analogs for tracking DNA synthesis in live cells, highlighting the utility of compounds like this compound in molecular biology research .
  • Antiviral Compound Development :
    Research by Jonnalagadda et al. focused on synthesizing antiviral drugs using carbon–carbon bond formation techniques involving nucleoside derivatives. The study emphasized how modifications to nucleosides could lead to more effective antiviral agents .

Mechanism of Action

The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of DNA and RNA synthesis, ultimately affecting cell proliferation and survival. The molecular targets include various enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table summarizes key analogs of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine, highlighting structural differences and functional impacts:

Compound Key Modifications Molecular Formula MW Functional Impact Key Applications
5'-(DMTr)-5-methyluridine 5-Me on uracil; DMTr at 5'-OH C₃₁H₃₂N₂O₈ 560.59 Mimics thymidine; stabilizes DNA duplexes. DNA synthesis tracking
5'-(DMTr)-2'-O-methyl-5-methyluridine 2'-O-Me on ribose; 5-Me on uracil C₃₂H₃₄N₂O₈ 574.62 Enhances nuclease resistance; improves RNA binding affinity. Antisense oligonucleotides
5'-(DMTr)-2'-fluoro-5-methyluridine 2'-F on ribose; 5-Me on uracil C₃₁H₃₁FN₂O₇ 562.59 Induces C3'-endo sugar pucker; increases duplex stability. siRNA therapeutics
5'-(DMTr)-LNA-5-methyluridine 2'-O,4'-C-methylene bridge; 5-Me on uracil C₃₂H₃₂N₂O₈ 572.61 Locks ribose in C3'-endo conformation; dramatically enhances binding affinity. High-specificity probes
5'-(DMTr)-5-(triazolyl)-2'-deoxyuridine 5-(1-phenyl-1H-triazol-4-yl) on uracil C₃₂H₃₀N₄O₇ 554.59 Enables click chemistry conjugation; introduces steric bulk. Bioconjugation; fluorescent probes

Physicochemical Properties

  • Solubility : DMTr-protected nucleosides are generally lipophilic, requiring organic solvents (e.g., acetonitrile, DCM) for handling. Polar modifications (e.g., 2'-OH) reduce solubility .
  • Stability : 2'-O-methyl and LNA analogs exhibit superior nuclease resistance compared to unmodified uridine, critical for in vivo applications .
  • Duplex Stability :
    • LNA modifications increase melting temperatures (Tm) by 2–8°C per substitution .
    • 2'-Fluoro analogs stabilize RNA:DNA hybrids via preorganized C3'-endo sugar puckering .

Biological Activity

5'-(4,4'-Dimethoxytrityl)-5-methyluridine (DMT-5-methyluridine) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMT-5-methyluridine is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5' position and a methyl group at the 5 position of uridine. Its molecular formula is C40H49N4O9PC_{40}H_{49}N_4O_9P . The DMT group enhances the stability and solubility of the nucleoside, making it suitable for various biochemical applications.

The biological activity of DMT-5-methyluridine is primarily attributed to its role as a substrate for tRNA modification. Specifically, it serves as a precursor for the synthesis of 5-methyluridine (m^5U), a modification found in tRNA that is crucial for proper tRNA function and protein synthesis. Research indicates that m^5U54 in tRNA plays a significant role in modulating tRNA maturation and ribosomal translocation during protein synthesis .

Antiviral Activity

Studies have shown that nucleoside analogues like DMT-5-methyluridine can exhibit antiviral properties. For instance, its triphosphate form competes with natural nucleotides for binding to viral RNA-dependent RNA polymerases (RdRp), thereby inhibiting viral replication . This mechanism is particularly relevant in the context of RNA viruses, where such modifications can enhance the efficacy of antiviral therapies.

Case Studies and Research Findings

  • tRNA Modification and Sensitivity to 5-Fluorouracil (5-FU) :
    A study screened haploid yeast knockout strains for sensitivity to 5-FU and found that mutants affecting tRNA maturation were particularly sensitive. The research suggests that DMT-5-methyluridine's role in tRNA modification may contribute to cellular responses to chemotherapeutic agents like 5-FU .
  • Antiviral Efficacy :
    In a comparative study of various nucleoside analogues, DMT-5-methyluridine's derivatives demonstrated varying degrees of antiviral activity against influenza virus A. The results highlighted that while the parent nucleoside showed limited activity, its phosphorylated derivatives exhibited significant inhibitory effects on viral replication .
  • Enzymatic Interactions :
    Research has also indicated that DMT-5-methyluridine interacts with specific enzymes involved in tRNA modification processes. For example, inhibition studies have shown that compounds targeting tRNA methyltransferases can lead to destabilization of tRNA, which may enhance the cytotoxic effects of certain chemotherapeutics .

Data Tables

Property Value
Molecular Formula C₄₀H₄₉N₄O₉P
CAS Number 110764-79-9
Role in Biology Precursor for m^5U in tRNA
Potential Applications Antiviral therapy, cancer treatment
Study Findings
Kouloulias et al. (2005)Increased sensitivity to 5-FU in tRNA modification mutants
MDPI Study (2022)DMT derivatives showed significant antiviral activity
PNAS Study (2008)m^5U54 modulates ribosome function during protein synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5'-(4,4'-Dimethoxytrityl)-5-methyluridine, and what critical steps ensure high yield?

  • Methodological Answer : The synthesis involves tritylation of 5-methyluridine using 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine. Key steps include:

  • Stoichiometric control of DMT-Cl (1.2 equivalents) to avoid over-tritylation .
  • Activation of the 5'-hydroxyl group with tetrazole catalysts (e.g., 5-ethylthio-1H-tetrazole) for phosphoramidite coupling .
  • Purification via silica chromatography to isolate the DMT-protected product, achieving yields up to 94% .
    • Critical Validation : Monitor reaction progress via TLC (Rf shift from 0.15 to 0.6 in ethyl acetate/hexane) and confirm mass using FAB-MS .

Q. How does the DMT group function in oligonucleotide synthesis using this compound?

  • Methodological Answer : The DMT group acts as a temporary protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis.

  • Deprotection : Removed under mild acidic conditions (3% dichloroacetic acid in dichloromethane), enabling sequential nucleotide addition without disrupting the phosphodiester backbone .
  • Monitoring : The bright orange DMT cation released during cleavage is quantified spectrophotometrically (λ = 498 nm) to assess coupling efficiency .

Q. What analytical techniques are essential for verifying the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (UV detection at 260 nm) with acetonitrile/water gradients; purity >98% is required for oligonucleotide synthesis .
  • NMR Spectroscopy : ¹H NMR confirms DMT aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 3.7 ppm). ³¹P NMR verifies phosphoramidite formation (δ 150–152 ppm) .
  • Mass Spectrometry : High-resolution FAB-MS or ESI-MS validates molecular weight (e.g., m/z 560.59 for C₃₁H₃₂N₂O₈) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiencies when incorporating this monomer into modified oligonucleotides?

  • Methodological Answer :

  • Activation : Use fresh 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile, pre-activating the phosphoramidite for 30 seconds before delivery .
  • Extended Coupling : Increase coupling time to 5 minutes (vs. standard 30 seconds) to achieve >94% efficiency in solid-phase synthesis .
  • Quality Control : Reagent stability is critical; store phosphoramidites under argon at -20°C to prevent hydrolysis .

Q. What experimental strategies resolve contradictions in reported thermal stability data for DMT-protected nucleosides?

  • Methodological Answer :

  • Controlled Humidity : Conduct stability studies under <10% relative humidity (RH) using lyophilized samples to minimize water-induced degradation .
  • Thermal Analysis : TGA/DSC under inert gas (N₂) shows decomposition onset at 180°C, while ambient conditions accelerate degradation due to residual HCl from tritylation .
  • Reproducibility : Standardize buffer systems (e.g., 100 mM NaCl, pH 7.0) when measuring duplex stability (Tm) to reconcile conflicting Tm values .

Q. How does fluorine substitution at the 5-position (e.g., 5-fluorouridine derivatives) impact RNA duplex stability when using DMT-protected analogs?

  • Methodological Answer :

  • Duplex Stability : Fluorine’s electron-withdrawing effect increases Tm by ~3°C (e.g., from 53.8°C to 56.6°C in RNA decamers) due to enhanced base-pairing rigidity .
  • pH Sensitivity : Monitor UV hyperchromicity at 260 nm across pH 5.0–8.0; fluorine substitution reduces pH-dependent duplex destabilization compared to uridine .
  • Validation : Use 1D NMR in H₂O to confirm Watson-Crick base pairing (imino proton resonances at δ 12–14 ppm) .

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